(2S,3R,4R)-4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
(2S,3R,4R)-4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-13-9(7-5-3-2-4-6-7)8(12(16)17)10(14)11(13)15/h2-6,8-10,14H,1H3,(H,16,17)/t8-,9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYGXJLJJPUGBD-OPRDCNLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(C(C1=O)O)C(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]([C@H]([C@H](C1=O)O)C(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R)-4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amino acid derivative, the cyclization can be induced using reagents such as triphosgene or phosgene in the presence of a base like triethylamine. The reaction typically proceeds under mild conditions, often at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of biocatalysts or enzyme-mediated synthesis could be explored to achieve high enantioselectivity and reduce the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4R)-4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alcohols (for esterification), amines (for amidation), in the presence of catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC)
Major Products
Oxidation: Conversion of the hydroxyl group to a ketone or carboxylic acid
Reduction: Conversion of the ketone group to a secondary alcohol
Substitution: Formation of esters, amides, or other derivatives
Scientific Research Applications
(2S,3R,4R)-4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases, including its role as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which (2S,3R,4R)-4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid exerts its effects depends on its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved could include inhibition of key metabolic enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Table 1: Binding Interactions of Stereoisomers with HILDH
| Stereoisomer | Key Interactions (Distance in Å) | Catalytic Efficiency |
|---|---|---|
| (2S,3R,4R)-4-hydroxy | Tyr155 (2.8), Asp127 (3.0) | High |
| (2S,3R,4S)-4-hydroxy | Asp127 (3.2), No interaction with Tyr155 | Low |
Comparison with Pyrrolidine Carboxylic Acid Derivatives
Structurally related compounds vary in substituents and stereochemistry, leading to divergent physicochemical and biological properties:
Substituent Effects
(2S,3R)-3-(4-Chlorophenyl)-5-Oxo-Pyrrolidine-2-Carboxylic Acid () :
- Lacks the C4 hydroxyl group and features a chloro-substituted phenyl ring.
- Synthesized in 65% yield via hydrogenation and acid hydrolysis .
- Exhibits distinct NMR shifts (e.g., C3: δ 52.1 ppm) due to electron-withdrawing Cl substituent .
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-Methyl-3-Ureido Derivative () :
- Contains a benzodioxol group and trifluoromethylphenyl urea.
- FTIR peaks at 1675 cm⁻¹ (C=O) and 1546 cm⁻¹ (N-H) indicate strong hydrogen-bonding capacity .
Enzyme Interaction and Inhibitory Activity
The target compound shares functional similarities with natural pyrrolidine-based enzyme inhibitors:
Biological Activity
(2S,3R,4R)-4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid, a compound belonging to the class of pyrrolidine derivatives, has garnered attention due to its potential biological activities. This article explores its biological activity, including anticancer and antimicrobial effects, supported by recent research findings and case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure is characterized by a pyrrolidine ring with various functional groups that contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives, including (2S,3R,4R)-4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid. In vitro assays using A549 human lung adenocarcinoma cells demonstrated varying degrees of cytotoxicity depending on structural modifications.
Research Findings
- Cell Viability Assays : Compounds were tested at a concentration of 100 µM for 24 hours. The viability of A549 cells was measured using an MTT assay.
- Structure-Activity Relationship :
- Compounds with phenyl substitutions showed enhanced anticancer activity.
- Notably, substitutions such as 4-dimethylamino phenyl resulted in significant reductions in cell viability (approximately 66%).
- Conversely, some derivatives exhibited cytotoxic effects on non-cancerous HSAEC1-KT cells, indicating a need for careful evaluation of therapeutic indices.
| Compound | Cell Viability (%) | Notes |
|---|---|---|
| Base Compound | 78–86% | Weak activity |
| 4-Chlorophenyl | 64% | Enhanced activity |
| 4-Dimethylamino | 66% | Most potent activity |
Antimicrobial Activity
The antimicrobial properties of (2S,3R,4R)-4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid were evaluated against multidrug-resistant pathogens.
Research Findings
- Pathogen Testing : The compound was screened against various strains including methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Klebsiella pneumoniae.
- Efficacy : The results indicated promising activity against these pathogens, suggesting potential as a scaffold for developing new antimicrobial agents.
Case Studies
A study published in Pharmaceuticals detailed the synthesis and biological evaluation of several derivatives of the compound. Key findings included:
- Compound 21 , which incorporated 5-nitrothiophene substituents, demonstrated selective antimicrobial activity against resistant strains.
- The derivatives exhibited a structure-dependent relationship in their anticancer and antimicrobial activities.
Q & A
Q. How can hydrogen-bonding networks in the solid state inform solubility and stability in aqueous biological systems?
- Methodological Answer : Crystal packing analysis (e.g., 3D hydrogen-bond networks with O–H⋯O and N–H⋯O interactions) predicts solubility trends. For example, the title compound’s extensive intermolecular H-bonding (5 donors/acceptors per molecule) correlates with low aqueous solubility (<1 mg/mL), necessitating co-solvents (e.g., DMSO) for in vitro assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
